6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one
Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, and the conditions under which the reactions occur .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction are all part of this analysis .Physical and Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
Synthesis and Spectroscopic Investigation
One study detailed the synthesis and spectroscopic analysis of related molecules, focusing on their structural, vibrational, and electronic properties. These investigations employed quantum chemical computations to understand the molecule's behavior in different solvent media, highlighting the compound's potential for various applications due to its energetic behavior and structural features (Gökce et al., 2014).
Antioxidant Activity and Physicochemical Properties
Another research focus was on the synthesis of derivatives with potential antioxidant activities. The study synthesized new compounds and analyzed their physicochemical properties, including their ability to scavenge free radicals and chelate metal ions, comparing their effectiveness to standard antioxidants. This highlights the compound's relevance in developing novel antioxidants (Yüksek et al., 2015).
Novel Synthesis Methods
Research on novel synthesis methods for derivatives of the 1,3-benzoxazol-2-one structure has led to the development of efficient synthesis strategies for related compounds. These methods demonstrate the versatility of the compound's chemistry and its potential as a building block for various synthetic applications (Gabriele et al., 2006).
Analytical Applications
The compound and its derivatives have also been explored for analytical applications, such as in the separation and quantitation of similar compounds in complex mixtures, indicating its utility in analytical chemistry and potential in studies related to plant chemistry and ecology (Xie et al., 1991).
Polymeric Materials
Further research has explored the synthesis of polymeric materials based on benzoxazine monomers, which includes the study of novel monomers for the development of thermally stable polybenzoxazines. This area of research shows the compound's utility in polymer science, particularly in creating materials with desirable thermal properties (Qi et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(4-methylbenzoyl)-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12-13(8-11)19-15(18)16-12/h2-8H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTFMOWTQYXGMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277930 | |
Record name | 6-(4-Methylbenzoyl)-2(3H)-benzoxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70735-87-4 | |
Record name | 6-(4-Methylbenzoyl)-2(3H)-benzoxazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70735-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Methylbenzoyl)-2(3H)-benzoxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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